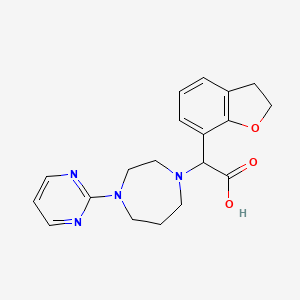![molecular formula C20H28N4O3 B5674039 4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-1-oxaspiro[4.4]nonan-2-one](/img/structure/B5674039.png)
4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-1-oxaspiro[4.4]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Spirocyclic compounds represent a fascinating area of chemistry due to their unique structures and the complexity of their synthesis. These compounds often feature in the development of pharmaceuticals and materials due to their novel chemical and physical properties.
Synthesis Analysis
The synthesis of spirocyclic compounds can vary widely but often involves multistep chemical reactions, including [3+2] cycloadditions and nucleophilic additions. For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], potential central nervous system agents, illustrates the complexity and innovation in creating spirocyclic structures, involving lithiation, addition of piperidinones, and acid-catalyzed cyclization (Bauer et al., 1976).
Molecular Structure Analysis
The molecular structures of spirocyclic compounds are characterized by their spiro-fused rings, which can significantly impact their chemical behavior and physical properties. X-ray diffraction and NMR spectroscopy are crucial techniques for elucidating these structures. For example, the crystal structure determination of certain spirocyclic compounds reveals conformational preferences and molecular packing, which are essential for understanding their reactivity and interaction with biological targets.
Chemical Reactions and Properties
Spirocyclic compounds can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the functional groups present in their structure. Their chemical properties, such as reactivity and stability, are influenced by the strain in the spiro-fused rings and the electronic properties of substituents. Spirocyclic compounds have been explored for their potential as antimicrobial agents, showing the breadth of their chemical utility (Al-Ahmadi & El-zohry, 1995).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as solubility, melting points, and crystallinity, can be directly related to their molecular structure. The presence of spiro-fused rings often results in molecules with unique physical properties that can be advantageous in pharmaceutical formulations and material science applications.
Chemical Properties Analysis
The chemical properties of spirocyclic compounds, including acidity, basicity, and photostability, are critical for their function and application. For example, the ability of certain spirocyclic compounds to inhibit gastric acid secretion demonstrates the potential pharmaceutical applications of these molecules (Palmer et al., 2009).
Eigenschaften
IUPAC Name |
4-(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carbonyl)-1-oxaspiro[4.4]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-23-9-4-15-17(22-13-21-15)19(23)7-10-24(11-8-19)18(26)14-12-16(25)27-20(14)5-2-3-6-20/h13-14H,2-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGGAFKQFBSDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C13CCN(CC3)C(=O)C4CC(=O)OC45CCCC5)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-1-oxaspiro[4.4]nonan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-phenylpropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673957.png)
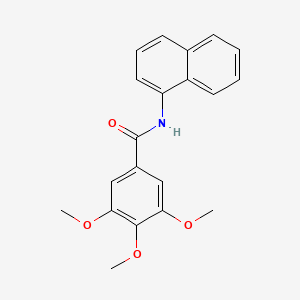
![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}-2-pyridinecarboxamide hydrochloride](/img/structure/B5673968.png)
![1-(cyclopentylcarbonyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5673976.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B5673979.png)
![(3R*,4S*)-1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5673992.png)
![6-[(3S)-3-hydroxy-3-phenylpropyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5673999.png)
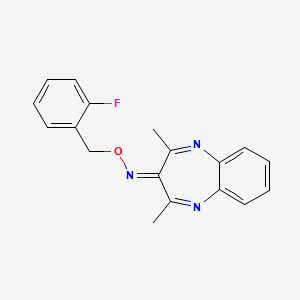
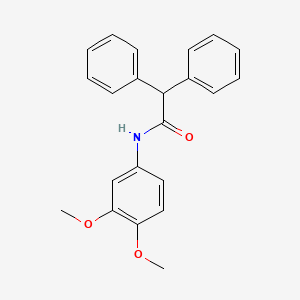
![N-[2-(2-fluorophenyl)ethyl]-4-(1-methyl-1H-imidazol-2-yl)-1-piperidinecarboxamide](/img/structure/B5674024.png)
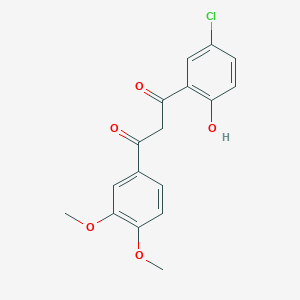
![6-(methoxymethyl)-N-methyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5674040.png)
![6-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-4H-pyran-2-carboxamide](/img/structure/B5674046.png)
